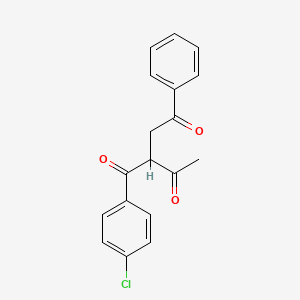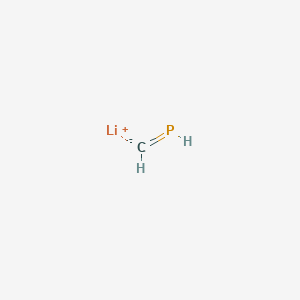![molecular formula C9H8Cl2O2S B14364066 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde CAS No. 91508-48-4](/img/structure/B14364066.png)
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde is an organic compound with the molecular formula C9H8Cl2O2S It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, a methylsulfanyl group, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution and functionalization of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzoic acid.
Reduction: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and addition reactions. Its aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. The presence of chlorine and sulfur atoms can influence its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde: Lacks the methylsulfanyl and methoxy groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains additional methoxy groups and a quinazoline ring, offering distinct properties and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Propiedades
Número CAS |
91508-48-4 |
|---|---|
Fórmula molecular |
C9H8Cl2O2S |
Peso molecular |
251.13 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(methylsulfanylmethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2S/c1-14-5-13-9-3-6(10)2-8(11)7(9)4-12/h2-4H,5H2,1H3 |
Clave InChI |
GOICMTOXJREGRB-UHFFFAOYSA-N |
SMILES canónico |
CSCOC1=C(C(=CC(=C1)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)



![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
